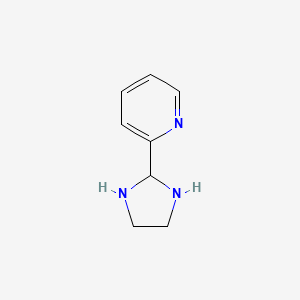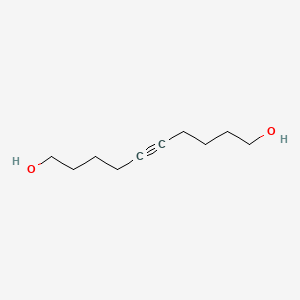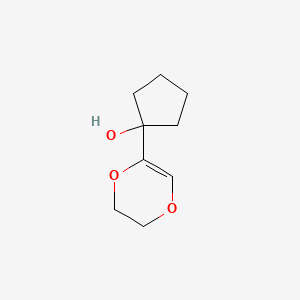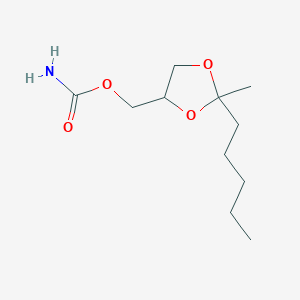
Rosiridol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosiridol is a monoterpene glycoside compound isolated from the roots of Rhodiola sachalinensis and Rhodiola rosea . It exists in two enantiomeric forms, (+)-rosiridol and (−)-rosiridol, with the latter being more commonly studied . This compound is known for its bioactive properties and has been the subject of various scientific investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rosiridol can be synthesized through catalytic asymmetric aldehyde prenylation using chiral phosphoric acid-catalyzed reactions . The process involves the use of α,α-dimethyl allyl boronic ester as a key reagent . The synthetic route is efficient and allows for the production of enantiomerically pure this compound.
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Rhodiola species. The methanolic extract from the roots is partitioned into an ethyl acetate-water mixture to obtain an ethyl acetate-soluble phase and an aqueous layer . The aqueous layer is further extracted with n-butanol to yield the n-butanol-soluble phase, which contains this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Rosiridol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride.
Major Products Formed: The major products formed from these reactions include rosiridosides A, B, and C, which are glycosides of this compound . These glycosides exhibit significant bioactivity and are of interest in pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Rosiridol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying monoterpene glycosides . In biology, this compound and its glycosides have been shown to exhibit antioxidant and hepatoprotective effects . In medicine, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties . In industry, this compound is used in the development of natural health products and supplements .
Wirkmechanismus
The mechanism of action of rosiridol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . It also influences cellular signaling pathways, leading to its bioactive properties .
Vergleich Mit ähnlichen Verbindungen
Rosiridol is similar to other monoterpene glycosides such as rhodiolosides A-D, rhodiolol A, and sachalinol A . this compound is unique due to its specific stereochemistry and bioactivity . The absolute configuration of the 4-position in this compound has been revised to be S orientation, distinguishing it from other similar compounds .
List of Similar Compounds:- Rhodiolosides A-D
- Rhodiolol A
- Sachalinol A
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(2E)-3,7-dimethylocta-2,6-diene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-8(2)4-5-10(12)9(3)6-7-11/h4,6,10-12H,5,7H2,1-3H3/b9-6+ |
InChI-Schlüssel |
PTCYLOJKSMVJTR-RMKNXTFCSA-N |
Isomerische SMILES |
CC(=CCC(/C(=C/CO)/C)O)C |
Kanonische SMILES |
CC(=CCC(C(=CCO)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
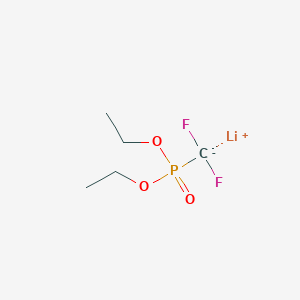
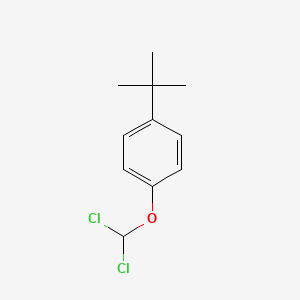
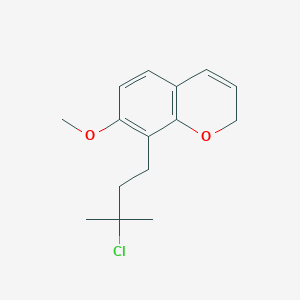
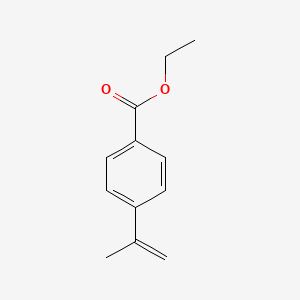
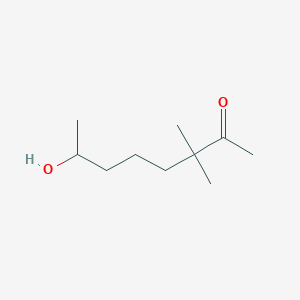
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
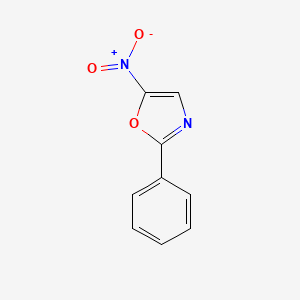
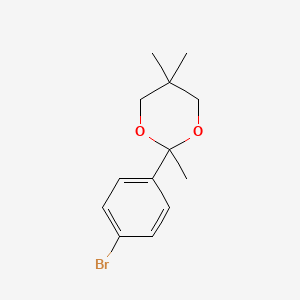
![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)
